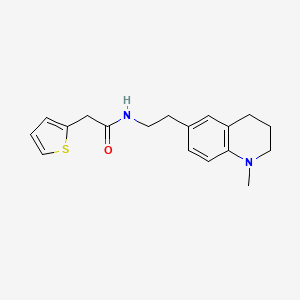![molecular formula C17H25ClN2O2 B2903520 Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride CAS No. 1714144-91-8](/img/structure/B2903520.png)
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
カタログ番号:
B2903520
CAS番号:
1714144-91-8
分子量:
324.85
InChIキー:
JQIQFCMXXVDLDU-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
“Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1198286-24-6 . It has a linear formula of C16H26Cl2N2 . The compound is also known as 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The molecular weight of the compound is 317.3 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Safety and Hazards
特性
IUPAC Name |
benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;/h1-3,5-6,18H,4,7-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQFCMXXVDLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


To a 20 L temperature controlled reactor with jacket set at 0° C., add a solution of O4-benzyl O9-tert-butyl 4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate (2.06 moles; 838.00 g; 95.65% purity) in 1,4-dioxane (19.63 moles; 1.68 L). When the temperature of the solution is 5° C., add hydrogen chloride (4 M in 1,4-dioxane; 10.32 moles; 2.58 L) at such a rate that the temperature does not rise above 20° C. When the addition is complete, warm the solution to room temperature and stir overnight. Concentrate the reaction mixture under reduced pressure to give a thick slurry. Add MTBE (3.35 L) and agitate the mixture for 30 minutes at 40° C. Allow the mixture to cool to room temperature and filter the precipitate. Wash the precipitate with MTBE (838 mL). Allow the precipitate to dry on the filter and then transfer to a vacuum oven for further drying to give the title compound (638 g; 95% yield) mass spectrum (m/z):289 [M(freebase)+1].
Quantity
838 g
Type
reactant
Reaction Step One



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


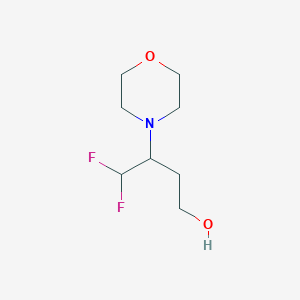
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2903440.png)
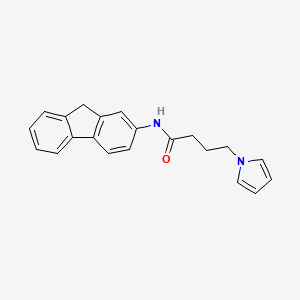
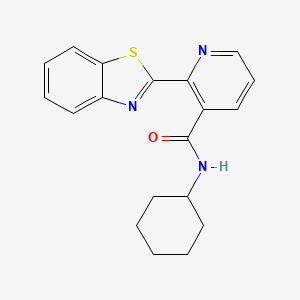
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)
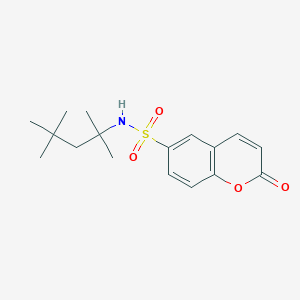
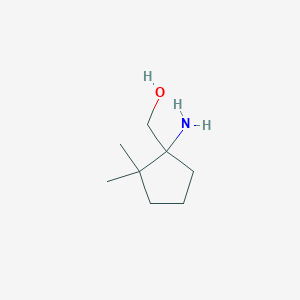
![2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2903449.png)
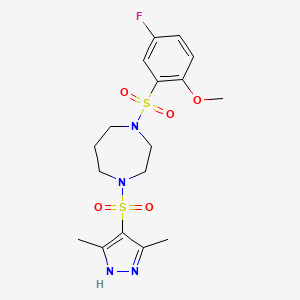
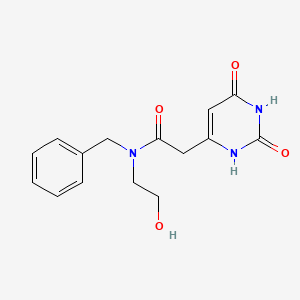
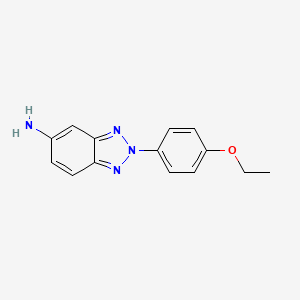
![N-(2-methoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2903458.png)
